molecular formula C57H105NO16 B1232197 Erythromycin acistrate CAS No. 96128-89-1

Erythromycin acistrate

Katalognummer: B1232197
CAS-Nummer: 96128-89-1
Molekulargewicht: 1060.4 g/mol
InChI-Schlüssel: FPEVNWDVXZGKCD-SAVXWCSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin acistrate, also known as this compound, is a useful research compound. Its molecular formula is C57H105NO16 and its molecular weight is 1060.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Erythromycin acistrate (EA) is a prodrug of erythromycin, a well-known macrolide antibiotic. This compound has garnered attention due to its unique properties and biological activity, particularly its efficacy against various bacterial infections and its safety profile in clinical settings. This article delves into the biological activity of this compound, including its pharmacokinetics, antibacterial efficacy, safety data, and relevant case studies.

Pharmacokinetics

This compound is designed to improve the bioavailability of erythromycin while minimizing gastrointestinal side effects. Studies indicate that EA is adequately absorbed when taken before meals, with food intake showing variable effects on absorption rates among individuals . The pharmacokinetic profile demonstrates that EA does not significantly alter liver enzyme levels in patients, indicating a favorable hepatic safety profile .

Antibacterial Activity

This compound exhibits significant antibacterial activity against a range of pathogens. A comparative study assessed the antibacterial efficacy of EA against Staphylococcus aureus strains, both sensitive and resistant to erythromycin. The results indicated that while EA demonstrated inhibitory effects similar to those of erythromycin stearate (ES), it was generally less effective at lower concentrations. Specifically, at concentrations of 0.5 and 1 mg/L, ES outperformed EA; however, both compounds showed comparable activity at 10 mg/L .

Table 1: Antibacterial Activity Comparison

CompoundConcentration (mg/L)Sensitive S. aureusResistant S. aureus
This compound (EA)0.5Moderate InhibitionShorter Lag Phase
1Moderate InhibitionShorter Lag Phase
5Complete InhibitionRestored Growth
Erythromycin Stearate (ES)0.5Strong InhibitionProlonged Lag Phase
1Strong InhibitionProlonged Lag Phase
5Complete InhibitionRestored Growth

Clinical Safety Profile

The clinical safety of this compound has been evaluated in several studies involving large patient cohorts. One notable study monitored liver function in 1549 patients treated with EA for respiratory or skin infections over a period of 7-14 days. The findings revealed no significant changes in liver enzyme levels compared to control groups, suggesting that EA maintains a favorable safety profile without hepatotoxicity concerns commonly associated with other erythromycin formulations .

Case Study: Long-term Low-Dose Erythromycin

A randomized controlled trial investigated the effects of long-term low-dose erythromycin (400 mg twice daily) on patients with non-CF bronchiectasis. The study found that erythromycin significantly reduced pulmonary exacerbations and sputum production while carefully monitoring for potential antimicrobial resistance . This highlights the therapeutic potential of this compound in chronic respiratory conditions.

This compound functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria. This mechanism disrupts the transpeptidation process essential for bacterial growth and replication . The compound's ability to target bacterial ribosomes underlines its broad-spectrum antibacterial properties.

Eigenschaften

CAS-Nummer

96128-89-1

Molekularformel

C57H105NO16

Molekulargewicht

1060.4 g/mol

IUPAC-Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid

InChI

InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37-,38-,39-;/m1./s1

InChI-Schlüssel

FPEVNWDVXZGKCD-SAVXWCSHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O

Key on ui other cas no.

96128-89-1

Synonyme

2'-acetyl erythromycin stearate salt
erythromycin 2'-acetate
erythromycin acistrate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.